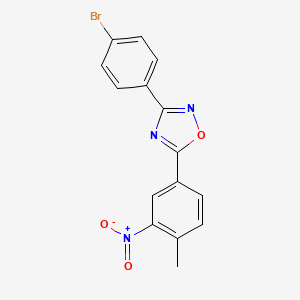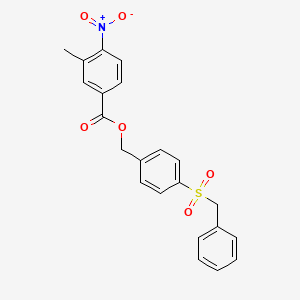
3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture. This compound is also known as BPOD and is a member of the oxadiazole family of compounds.
Applications De Recherche Scientifique
3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have antitumor, antibacterial, and antifungal activities. BPOD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, BPOD has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that BPOD may act by inhibiting enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells. BPOD has also been reported to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole exhibits low toxicity towards normal cells and tissues. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells. BPOD has also been shown to inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its high purity and stability. BPOD is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using BPOD in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several potential future directions for research on 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of BPOD-based fluorescent probes for the detection of other metal ions or biomolecules. Another potential direction is the synthesis of BPOD derivatives with improved solubility and bioavailability for use in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of BPOD and its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, material science, and agriculture. The synthesis method for BPOD is relatively simple and the compound exhibits low toxicity towards normal cells and tissues. However, further research is needed to fully understand the mechanism of action of BPOD and its potential applications in other fields.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c1-9-2-3-11(8-13(9)19(20)21)15-17-14(18-22-15)10-4-6-12(16)7-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQOHAZKOIEJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B3531113.png)
![5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B3531116.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B3531127.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3531143.png)

![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-nitrophenyl)ethanone](/img/structure/B3531158.png)
![3-[2-(2-iodo-4-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3531160.png)
![methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate](/img/structure/B3531166.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B3531170.png)
![4-[N-(2,4-dichlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-furoate](/img/structure/B3531173.png)
![phenyl 3-({[(4-chlorophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3531181.png)
![phenyl 3-[({3-[(4-methylphenyl)sulfonyl]propanoyl}oxy)methyl]benzoate](/img/structure/B3531184.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B3531197.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3531205.png)